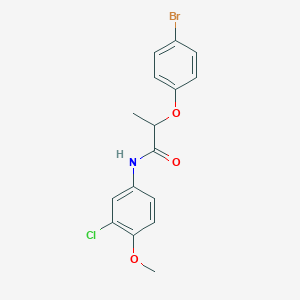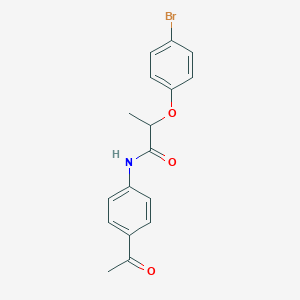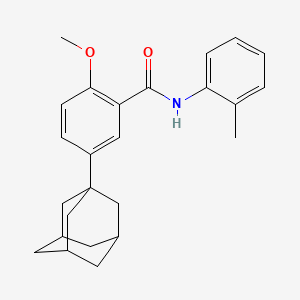
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
Übersicht
Beschreibung
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, also known as ITNE, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Wirkmechanismus
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone acts as a reversible inhibitor of MAO-A, which is a mitochondrial enzyme that catalyzes the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in neuropsychiatric disorders.
Biochemical and Physiological Effects:
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can have several biochemical and physiological effects. For example, increased levels of serotonin can improve mood and reduce anxiety, while increased levels of norepinephrine can improve attention and alertness. However, the effects of 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone on neurotransmitter levels can vary depending on the dose and duration of treatment.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has several advantages for lab experiments, including its high potency and selectivity for MAO-A, which makes it a useful tool compound for studying the role of MAO-A in neuropsychiatric disorders. However, 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, careful dosing and safety precautions are necessary when using 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone in lab experiments.
Zukünftige Richtungen
Several future directions for research on 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone are possible, including the development of more potent and selective MAO-A inhibitors, the investigation of the role of MAO-A in other neurological disorders such as Alzheimer's disease, and the development of new therapeutic strategies based on the modulation of neurotransmitter levels in the brain. In addition, further studies are needed to determine the optimal dosing and safety profile of 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone for clinical use.
Wissenschaftliche Forschungsanwendungen
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been extensively used in scientific research due to its MAO-A inhibitory activity. This compound has been shown to have potential therapeutic applications in the treatment of several neuropsychiatric disorders such as depression, anxiety, and Parkinson's disease. In addition, 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been used as a tool compound to study the role of MAO-A in the metabolism of neurotransmitters and the pathophysiology of neuropsychiatric disorders.
Eigenschaften
IUPAC Name |
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IO2/c19-16-7-9-17(10-8-16)21-12-18(20)15-6-5-13-3-1-2-4-14(13)11-15/h5-11H,1-4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFZPAGHEKQDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)COC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-4-ethoxy-N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4110888.png)
![ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4110895.png)

![3-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino]benzoic acid](/img/structure/B4110910.png)

![2-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)(methyl)amino]benzoic acid](/img/structure/B4110941.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B4110948.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4110958.png)
![diethyl 3-methyl-5-{[4-(phenylsulfonyl)benzoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4110963.png)
![N-[1-(1-adamantyl)-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B4110973.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4110975.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4110982.png)
![4-[6-amino-5-cyano-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid](/img/structure/B4110994.png)